
(R)-Fmoc-2-trifluoromethyl-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Fmoc-2-trifluoromethyl-alanine is a derivative of alanine, an amino acid, where the hydrogen atom on the alpha carbon is replaced by a trifluoromethyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in the field of medicinal chemistry and peptide synthesis due to its unique properties, including increased hydrophobicity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-trifluoromethyl-alanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available alanine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like sodium hydride (NaH).
Fmoc Protection: The amino group of the resulting 2-trifluoromethyl-alanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of ®-Fmoc-2-trifluoromethyl-alanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the reagents and intermediates.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-Fmoc-2-trifluoromethyl-alanine undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) are used.
Major Products
The major products formed from these reactions include various derivatives of ®-Fmoc-2-trifluoromethyl-alanine, which can be further utilized in peptide synthesis and other applications.
Aplicaciones Científicas De Investigación
®-Fmoc-2-trifluoromethyl-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function due to its ability to introduce hydrophobicity and stability.
Medicine: It is explored for its potential therapeutic applications, including drug design and development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of ®-Fmoc-2-trifluoromethyl-alanine involves its incorporation into peptides and proteins, where it can influence the overall structure and function. The trifluoromethyl group increases hydrophobic interactions, while the Fmoc group provides protection during synthesis. The compound can interact with various molecular targets and pathways, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
®-Fmoc-2-fluoromethyl-alanine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
®-Fmoc-2-chloromethyl-alanine: Contains a chloromethyl group.
®-Fmoc-2-bromomethyl-alanine: Contains a bromomethyl group.
Uniqueness
®-Fmoc-2-trifluoromethyl-alanine is unique due to the presence of the trifluoromethyl group, which imparts increased hydrophobicity and stability compared to its analogs. This makes it particularly valuable in applications requiring enhanced stability and hydrophobic interactions.
Propiedades
Fórmula molecular |
C19H16F3NO4 |
|---|---|
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25) |
Clave InChI |
WDBDMOCINHCAEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


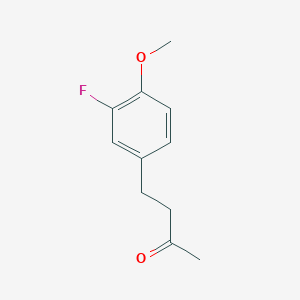
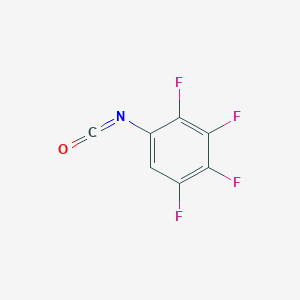

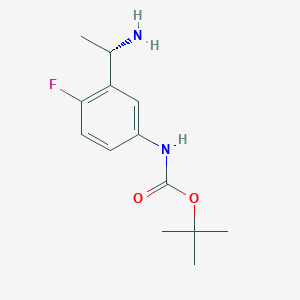
![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)
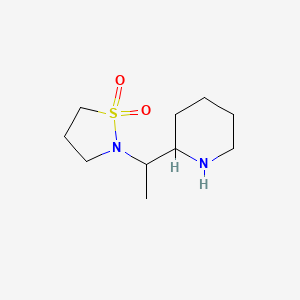
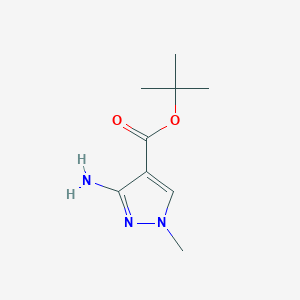


![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)


![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)

